molecular formula C15H14O2 B1313572 2-Methoxy-3'-methylbenzophenone CAS No. 33785-70-5

2-Methoxy-3'-methylbenzophenone

Cat. No. B1313572
CAS RN: 33785-70-5
M. Wt: 226.27 g/mol
InChI Key: RBJKYKUCZRJOEG-UHFFFAOYSA-N
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Patent
US05663179

Procedure details

A mixture of 2-methoxybenzonitrile (4.3 ml) and the Grignard reagent of m-bromotoluene (6.6 g) in ether was refluxed for 1 h and hydrolysed with dilute hydrochloric acid with heating. The aqueous layer was then extracted with ether, and the resultant organic layer was dried and evaporated to give the title compound (5.5 g) as an oil.
Quantity
4.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#N.Br[C:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[CH:16][CH:17]=1.Cl.CC[O:22]CC>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]([C:16]1[CH:17]=[CH:12][CH:13]=[C:14]([CH3:18])[CH:15]=1)=[O:22]

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
COC1=C(C#N)C=CC=C1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ether
CUSTOM
Type
CUSTOM
Details
the resultant organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC(=CC=C2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.